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Compound of Interest

Compound Name: AT-121 hydrochloride

Cat. No.: B12414561

For Researchers, Scientists, and Drug Development Professionals

AT-121 hydrochloride is a synthetic compound that has garnered significant interest within the
scientific community for its potential as a potent, non-addictive analgesic. This molecule acts as
a bifunctional agonist, targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and
the mu-opioid peptide (MOP) receptor.[1][2] This dual mechanism of action is believed to
contribute to its strong analgesic effects without the common adverse side effects associated
with traditional opioids, such as respiratory depression and abuse potential.[1][3]

Physicochemical Properties and Sourcing

Research-grade AT-121 hydrochloride is available from several chemical suppliers. It is
imperative for researchers to source this compound from reputable vendors who provide a
certificate of analysis to ensure purity and identity.

Property Value Source
MedChemExpress,
CAS Number 2099681-71-5
AChemBlock
Molecular Formula C24H30CIN4O3S AChemBlock
Molecular Weight 499.11 g/mol AChemBlock
Purity Typically =98% AChemBlock

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b12414561?utm_src=pdf-interest
https://www.benchchem.com/product/b12414561?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295194/
https://www.sciencealert.com/experimental-non-addictive-painkiller-solution-opioid-crisis-at-121
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295194/
https://www.drugtargetreview.com/news/34713/compound-nonaddictive-painkiller/
https://www.benchchem.com/product/b12414561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Mechanism of Action

AT-121 exhibits a unique pharmacological profile by acting as a partial agonist at both the NOP
and MOP receptors.[1] The activation of the MOP receptor is a well-established mechanism for
producing analgesia. Simultaneously, the agonism at the NOP receptor is thought to counteract
the undesirable side effects of MOP receptor activation, including reward-seeking behavior and
respiratory depression.
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Figure 1: Simplified signaling pathway of AT-121.

Application Notes: In Vivo Analgesic Studies

AT-121 hydrochloride has demonstrated significant antinociceptive and antiallodynic effects in
preclinical studies, particularly in non-human primate models. Researchers investigating novel
pain therapeutics can utilize AT-121 as a reference compound or for further mechanistic
studies.

Key In Vivo Applications:

o Assessment of Antinociceptive Effects: The warm water tail-withdrawal assay is a common
method to evaluate the analgesic properties of AT-121.

» Evaluation of Antiallodynic Effects: The capsaicin-induced thermal allodynia model can be
employed to determine the efficacy of AT-121 in pathological pain states.
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e Abuse Liability Testing: Drug self-administration paradigms are crucial for confirming the non-
addictive profile of AT-121.

Experimental Protocols

The following are detailed protocols adapted from published research for the in vivo evaluation
of AT-121 hydrochloride.

Warm Water Tail-Withdrawal Assay for Antinociception

This protocol is designed to measure the antinociceptive effects of AT-121 in response to a
thermal stimulus.

Experimental Workflow:

Figure 2: Workflow for the warm water tail-withdrawal assay.

Methodology:

Animal Acclimatization: Acclimatize rhesus monkeys to the experimental setup, including

restraint chairs.

o Baseline Measurement: Determine the baseline tail-withdrawal latency by immersing the
distal portion of the tail in a water bath maintained at a noxious temperature (e.g., 50°C). A
cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

e Drug Administration: Administer AT-121 hydrochloride subcutaneously at various doses
(e.g., 0.003-0.03 mg/kg) or the vehicle control.

o Post-treatment Measurements: At predetermined time points after administration (e.g., 15,
30, 60, 120, and 240 minutes), re-measure the tail-withdrawal latency.

o Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible
effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off
time - baseline latency)] x 100.

Quantitative Data Summary:
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Dose of AT-121 (mglkg, s.c.) Peak Antinociceptive Effect (%MPE)
0.003 ~40%

0.01 ~80%

0.03 ~100%

Data are approximate and based on published findings in rhesus monkeys.

Capsaicin-Induced Thermal Allodynia

This model assesses the ability of AT-121 to reverse a state of heightened pain sensitivity.

Methodology:

Baseline Determination: Measure the baseline tail-withdrawal latency in a warm water bath

at a non-noxious temperature (e.g., 46°C).

Capsaicin Injection: Inject capsaicin (e.g., 30 pug in 10 pL) intradermally into the tail to induce
thermal allodynia.

Allodynia Confirmation: Confirm the development of allodynia by re-measuring the tail-
withdrawal latency at 46°C. A significant decrease in latency is expected.

AT-121 Administration: Administer AT-121 hydrochloride or vehicle.

Post-treatment Assessment: Measure the tail-withdrawal latency at various time points after
AT-121 administration to determine the reversal of allodynia.

Drug Self-Administration for Abuse Potential

This protocol evaluates the reinforcing properties and thus, the abuse potential of AT-121.
Methodology:

e Animal Training: Train animals to self-administer a known drug of abuse, such as oxycodone,

by pressing a lever to receive an intravenous infusion.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b12414561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Substitution Phase: Substitute AT-121 for oxycodone to determine if it maintains self-
administration behavior.

o Reinforcement Schedule: Utilize a progressive-ratio schedule of reinforcement, where the
number of lever presses required for each infusion increases. The breaking point, or the
number of presses at which the animal ceases to respond, is a measure of the reinforcing
efficacy of the drug.

o Data Comparison: Compare the breaking point for AT-121 with that of saline (negative
control) and oxycodone (positive control). Published studies have shown that AT-121 does
not maintain self-administration, indicating a low abuse potential.

Conclusion

AT-121 hydrochloride represents a promising area of research for the development of safer
and more effective analgesics. Its dual agonism at NOP and MOP receptors provides a novel
therapeutic strategy for pain management. The protocols outlined above provide a framework
for researchers to investigate the pharmacological properties of this compound in their own
laboratories. As with all research chemicals, appropriate safety precautions and institutional
guidelines should be followed when handling and using AT-121 hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12414561#sourcing-research-grade-at-121-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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